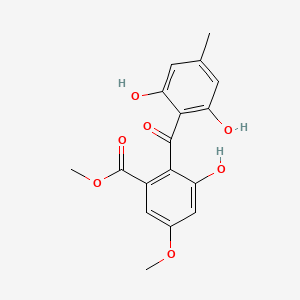

3,8-二羟基-1-甲基蒽醌-2-羧酸

描述

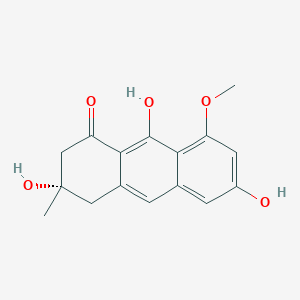

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is a member of anthracenes . It is a natural product found in Streptomyces albidoflavus and Streptomyces coelicolor .

Synthesis Analysis

The synthesis of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid has been reported in the literature. For instance, the gene encoding an enzyme was expressed in Streptomyces coelicolor CH999 together with the actinorhodin polyketide synthase (PKS) gene cluster, which is responsible for the biosynthesis of 3,8-dihydroxy-methylanthraquinone carboxylic acid .Molecular Structure Analysis

The molecular structure of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid can be analyzed using techniques such as HPLC and LC/MS .Chemical Reactions Analysis

The chemical reactions involving 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid have been studied. For example, it was found that instead of ACT, the ORF1 disruptant produced 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMAC) and aloesaponarin II as shunt products .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid include a molecular weight of 298.25 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 575.7±50.0 °C at 760 mmHg, and a flash point of 316.0±26.6 °C .科学研究应用

Antibiofilm Agent

Anthraquinones, including 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid, have been studied for their potential as antibiofilm agents, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Biofilms formed by MRSA are a significant factor in recurrent nosocomial infections in humans. The study found that this compound could disrupt preformed MRSA biofilms possibly by killing or dispersing biofilm cells .

Organic Chemistry Research

As an organic compound, 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is used in various research applications in the field of organic chemistry. It can serve as a reference compound or a starting material in the synthesis of other complex organic compounds .

Life Sciences Research

This compound is also used in life sciences research. However, the specific applications in this field are not detailed in the available resources .

未来方向

作用机制

Target of Action

The primary target of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is biofilms formed by Methicillin-Resistant Staphylococcus aureus (MRSA) . MRSA biofilms contribute to recurrent nosocomial infections in humans .

Mode of Action

The compound interacts with MRSA biofilms, potentially disrupting their formation and eradication . The structure-activity relationship analysis indicates that the hydroxyl group at the C-2 position of the anthraquinone skeleton plays an important role in inhibiting biofilm formation at high concentrations . The carboxyl group at the same C-2 position greatly influences the antibacterial activity and biofilm eradication activity .

Biochemical Pathways

Preliminary studies using rna-seq have shown upregulation of phosphate transport-related genes in the overlapping differentially expressed genes of both compound treatment groups .

Result of Action

The compound can disrupt preformed MRSA biofilms possibly by killing or dispersing biofilm cells . This is evidenced by the results of crystal violet and methyl thiazolyl tetrazolium staining assays, as well as scanning electron microscope and confocal scanning laser microscopy imaging of compound treatment groups .

属性

IUPAC Name |

3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHABMANUFPZXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214929 | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

69119-31-9 | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69119-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 250 °C | |

| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

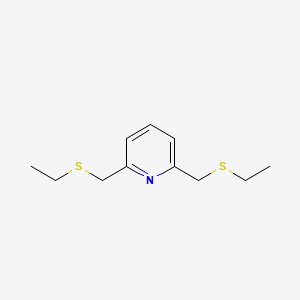

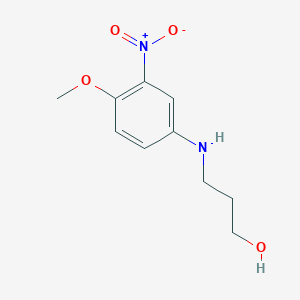

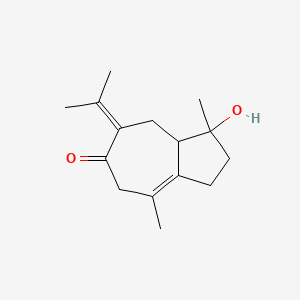

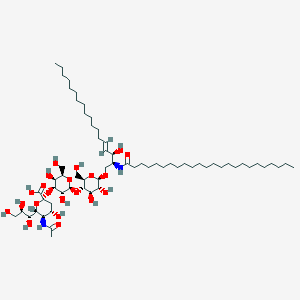

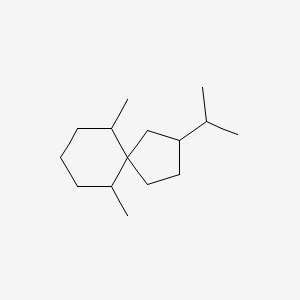

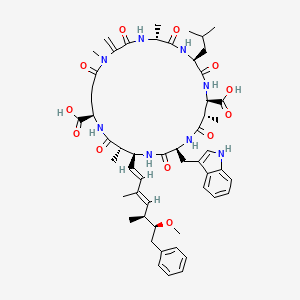

Feasible Synthetic Routes

Q & A

Q1: What is the origin of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA)?

A: DMCA is a natural product found in certain strains of Streptomycetes bacteria. [, , ] These bacteria are known to produce a variety of bioactive compounds, including antibiotics. DMCA has been identified alongside other quinone antibiotics like bhimamycin A-E. []

Q2: How is 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA) biosynthesized?

A: While the exact biosynthetic pathway of DMCA remains to be fully elucidated, research suggests it is linked to the production of other anthraquinones and isochromanoquinone antibiotics in Streptomycetes. [] The formation of DMCA likely involves a polyketide synthase pathway, similar to other related compounds like actinorhodin. []

Q3: Does 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA) exhibit any biological activity?

A: DMCA was identified as a potential inhibitor of Tropomyosin receptor kinase B (TrkB). [] This receptor plays a crucial role in the development and function of the central nervous system. While further research is needed, targeting TrkB with inhibitors like DMCA may hold therapeutic potential for neurological disorders. []

Q4: How was 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA) studied as a potential TrkB inhibitor?

A: Researchers used virtual screening techniques to identify DMCA from a library of phytoconstituents as a potential TrkB inhibitor. [] Molecular docking simulations suggested that DMCA binds favorably to the ATP-binding pocket of TrkB. Further investigation using molecular dynamics simulations indicated that DMCA forms stable interactions within the binding pocket. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。